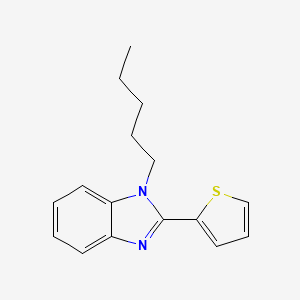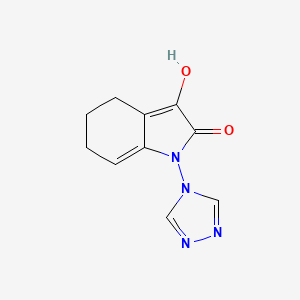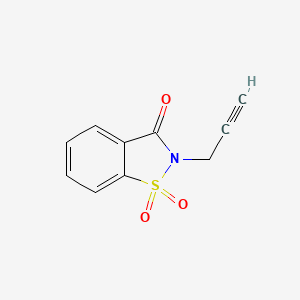![molecular formula C12H9N3S B6423437 2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile CAS No. 1147226-07-0](/img/structure/B6423437.png)
2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile” is a complex organic compound that contains several functional groups. It has a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The compound also contains a sulfanyl group (-SH), a nitrile group (-CN), and a methyl group (-CH3) attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, sulfanyl group, nitrile group, and methyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For instance, the nitrile group could undergo hydrolysis to form a carboxylic acid, and the sulfanyl group could participate in oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile group could increase its solubility in polar solvents .Applications De Recherche Scientifique
2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. This molecule has been found to be a useful tool for studying the structure and function of proteins, as well as for the identification and characterization of enzymes. Additionally, this compound has been used to investigate the mechanism of action of certain drugs, as well as to study the effects of different environmental conditions on proteins.
Mécanisme D'action
Target of Action
Related compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts in similar chemical reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in the transmetalation step, where it transfers a nucleophilic organic group from boron to palladium .
Biochemical Pathways
It’s worth noting that related compounds have been synthesized and evaluated for their anti-fibrotic activities , suggesting potential involvement in pathways related to fibrosis and collagen production.
Result of Action
Related compounds have shown anti-fibrotic activities , suggesting that this compound might also have potential therapeutic effects in the context of fibrotic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile for laboratory experiments has a number of advantages. This molecule is relatively inexpensive and easy to synthesize, and it is also relatively stable and non-toxic. Additionally, this compound has been found to be a useful tool for the study of proteins and enzymes, as well as for the investigation of drug mechanisms of action.
However, there are also a number of limitations associated with the use of this compound for laboratory experiments. This molecule is not soluble in water, and it is also not very soluble in organic solvents. Additionally, this compound is not very stable at high temperatures, and it is also prone to decomposition in the presence of light and air.
Orientations Futures
There are a number of possible future directions for the study of 2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile. One potential direction is to further investigate the biochemical and physiological effects of this molecule. Additionally, further research could be done to determine the mechanism of action of this compound and its potential applications in drug development. Finally, further studies could be conducted to explore the potential of this compound as a tool for the study of proteins and enzymes.
Méthodes De Synthèse
2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile can be synthesized through a number of different methods, including the use of Grignard reagents, Wittig reactions, and nucleophilic aromatic substitution reactions. The most common method for the synthesis of this compound involves the use of a Grignard reagent, such as methylmagnesium bromide, and a pyridine-3-carbonitrile compound. The reaction of these two compounds produces this compound in high yields.
Safety and Hazards
Propriétés
IUPAC Name |
2-(pyridin-2-ylmethylsulfanyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-8-10-4-3-7-15-12(10)16-9-11-5-1-2-6-14-11/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHRBAYRNCEODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-fluorophenyl)[(1,3-thiazol-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B6423356.png)
![tert-butyl 2-(furan-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6423364.png)
![2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B6423370.png)
![12-(2-methylbutan-2-yl)-3-(morpholin-4-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B6423371.png)
![7-bromo-1-(3-methoxyphenyl)-2-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6423385.png)
![2-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B6423391.png)
![ethyl 4-[(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B6423397.png)

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one](/img/structure/B6423414.png)
![1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B6423433.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B6423435.png)
![9-[(4-methylphenyl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B6423447.png)

